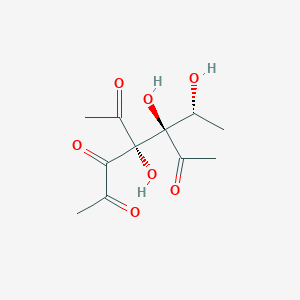

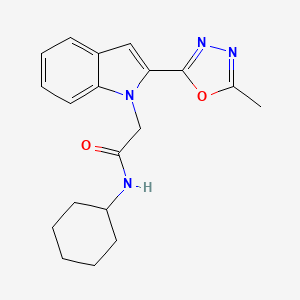

![molecular formula C17H19N5O6 B2490915 dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892278-08-9](/img/structure/B2490915.png)

dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step chemical processes. For example, a study by Zhang, Weng, and Jin (2000) discussed the synthesis and characterization of a similar compound, 1-(1′,3′-dimethyl-5′-chloropyrazol-4′-carbonyl′-3-(2′-chlorophenyl)-5-amino-4-cyanopyrazole, through X-ray diffraction techniques (Zhang, Weng, & Jin, 2000).

Molecular Structure Analysis

The molecular structure of these compounds often features planarity and dihedral angles that influence their chemical reactivity and interactions. For example, the aforementioned compound studied by Zhang et al. displayed a planar structure with specific dihedral angles, which could be typical of similar compounds (Zhang, Weng, & Jin, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. While specific data on this compound is not readily available, related studies provide insights. For instance, the study of the synthesis and reactivity of related compounds indicates the influence of the triazole ring and other functional groups on the chemical behavior of these molecules.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The X-ray crystallography data from Zhang et al. provides insights into the crystalline structure, which is a key aspect of the physical properties (Zhang, Weng, & Jin, 2000).

Scientific Research Applications

Cycloaddition Reactions in Heterocyclic Synthesis

The compound participates in cycloaddition reactions, contributing to the synthesis of heterocyclic compounds. For example, it reacts in 1,3-dipolar cycloaddition processes to create various heterocyclic frameworks, demonstrating its versatility in organic synthesis and potential application in medicinal chemistry and materials science (Hunnur, Latthe, & Badami, 2005).

Novel Synthesis Methods

A study outlines a novel one-pot method for synthesizing triazoloapyrimidinedicarboxylates using this compound. The use of silica sodium carbonate as a solid base catalyst in the reaction indicates an environmentally benign approach to heterocyclic compound synthesis, highlighting its role in the development of green chemistry protocols (Karami, Farahi, & Banaki, 2015).

Synthesis of Arylpyruvic Acid Derivatives

Research into the synthesis of N-{2[((1Z)-1-{[(2, 6-dimethylphenyl)amino]carbonyl}-3-oxo-3-arylprop-1-en-1-yl)amino]ethyl}-N,N-dimethyl-1-oxoethanaminium chlorides, which have high local-anesthetic activity, incorporates the use of arylpyruvic acid enaminoamides, showcasing the compound's application in developing new pharmaceuticals (Chernov, Chashchina, Igidov, & Syropyatov, 2014).

Heterocyclic Compound Synthesis

The compound is used in the synthesis of various heterocyclic compounds, such as those involving the creation of thiophenes through [3 + 2] annulation strategies. This illustrates its critical role in constructing complex molecular architectures, which are essential in drug development and material science (Sahu et al., 2015).

properties

IUPAC Name |

dimethyl 1-[2-[(2,3-dimethylphenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6/c1-9-6-5-7-11(10(9)2)18-17(26)19-12(23)8-22-14(16(25)28-4)13(20-21-22)15(24)27-3/h5-7H,8H2,1-4H3,(H2,18,19,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVMUUHCPJVPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

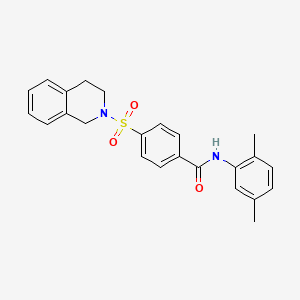

![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)

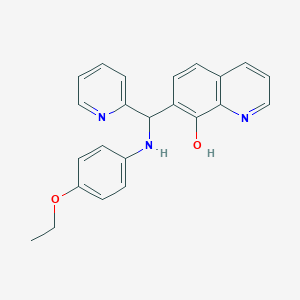

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

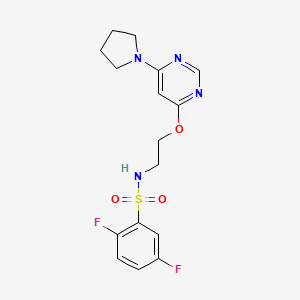

![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2490848.png)

![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)